1-Fmoc-3-azetidine acetic acid

Peptide Conformation Reverse Turn Mimetics Azetidine Scaffolds

1-Fmoc-3-azetidine acetic acid is a conformationally constrained non-natural amino acid building block for SPPS. Its unique 3-acetic acid substitution on the azetidine ring stabilizes γ-turn conformations, critical for GPCR-targeting peptides and conformationally restricted glutamate analogs. Unlike Fmoc-proline or Fmoc-azetidine-2-carboxylic acid, this compound provides a distinct geometry and spacer length essential for linker design in ADCs and PROTACs. Procure with confidence for your demanding medicinal chemistry projects.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 959236-89-6
Cat. No. B2370036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fmoc-3-azetidine acetic acid
CAS959236-89-6
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
InChIInChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
InChIKeyRKRHXPLYZMPRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Fmoc-3-azetidine acetic acid (CAS 959236-89-6) for Solid-Phase Peptide Synthesis Procurement


1-Fmoc-3-azetidine acetic acid (CAS 959236-89-6) is an Fmoc-protected azetidine derivative classified as a conformationally constrained non-natural amino acid building block . The compound consists of an Fmoc-protected azetidine ring linked to an acetic acid moiety, providing a scaffold for introducing rigidity into peptide chains during solid-phase peptide synthesis (SPPS) . Its molecular formula is C20H19NO4 with a molecular weight of 337.37 g/mol, and it is typically supplied as a white to yellowish solid with a purity specification of ≥95% .

Why 1-Fmoc-3-azetidine acetic acid Cannot Be Substituted with Common Proline Analogs in Peptide Design


Generic substitution with other Fmoc-protected cyclic amino acids, such as Fmoc-proline (Fmoc-Pro-OH) or Fmoc-azetidine-2-carboxylic acid, is not scientifically valid for applications requiring a conformationally constrained glutamate analog or a specific reverse-turn inducer [1]. While azetidine-2-carboxylic acid acts as a proline mimic that can misincorporate into proteins, the 3-acetic acid derivative offers a distinct geometry that can stabilize γ-turn conformations [2]. Furthermore, the acetic acid linker provides a different spatial orientation and chain length compared to the directly attached carboxylic acid in Fmoc-azetidine-3-carboxylic acid, which directly impacts the accessibility and topology of the resulting peptide or bioconjugate [3]. Substitution would alter the fundamental conformational bias and coupling chemistry, leading to failed synthesis or irrelevant biological data.

Quantitative Differentiation of 1-Fmoc-3-azetidine acetic acid vs. Key Analogs for SPPS and Drug Discovery


Conformational Bias: Stabilization of γ-Turns vs. Proline's Polyproline II Helix

Azetidine-derived amino acids with a 3-acetic acid moiety induce a distinct conformational bias compared to proline. In a comparative study of model tetrapeptides using NMR and molecular modeling, the 2-alkyl-2-carboxyazetidine (Aze) residue, which shares the azetidine core with the target compound, effectively stabilized γ-turn-like conformations [1]. This contrasts with the conformational preferences of analogous peptides containing proline (Pro) or α-methylproline (α-MePro), which favored different backbone geometries [1].

Peptide Conformation Reverse Turn Mimetics Azetidine Scaffolds

Structural Divergence: Acetic Acid Linker vs. Carboxylic Acid Moiety

1-Fmoc-3-azetidine acetic acid features a methylene carboxylic acid (-CH2-COOH) substituent, providing a longer and more flexible linker compared to the directly attached carboxylic acid (-COOH) in Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0) . This structural difference is critical for applications such as ADC/PROTAC linker design where spacer length modulates conjugate topology. Fmoc-azetidine-3-carboxylic acid is a common non-cleavable ADC linker, while the acetic acid analog offers a distinct vector and increased degrees of freedom [1].

ADC Linker PROTAC Linker Molecular Topology

Synthetic Orthogonality: Fmoc Deprotection Compatibility

The Fmoc group on this azetidine building block is compatible with standard solid-phase peptide synthesis (SPPS) deprotection protocols using 20% piperidine in DMF . This standard deprotection condition is the industry benchmark for Fmoc-SPPS and ensures seamless integration into automated peptide synthesizers. The compound's utility in SPPS is explicitly supported by its reaction suitability listing for 'Fmoc solid-phase peptide synthesis' .

SPPS Protocol Orthogonal Protection Fmoc Chemistry

Commercial Purity and Storage Benchmarking

The compound is commercially available with a minimum purity specification of 95% . Its long-term storage is recommended in a cool, dry place, which differs from the 2-8°C refrigerated storage requirement specified for the closely related analog Fmoc-azetidine-3-carboxylic acid . This reduced cold-chain dependency can lower procurement and handling costs for some users.

Quality Control Procurement Specification Stability

Procurement-Driven Application Scenarios for 1-Fmoc-3-azetidine acetic acid in Peptide and Bioconjugate Synthesis


Synthesis of Conformationally Constrained Peptides for GPCR Targeting

For medicinal chemistry projects focused on G-protein coupled receptors (GPCRs) where peptide ligands require a specific γ-turn conformation for high-affinity binding, 1-Fmoc-3-azetidine acetic acid is a critical building block. Its procurement is justified over Fmoc-proline or Fmoc-azetidine-2-carboxylic acid due to its distinct conformational bias, as inferred from class-level studies showing azetidine derivatives with 3-position substitution effectively stabilize γ-turn-like conformations [1].

Design and Synthesis of Novel ADC or PROTAC Linkers with a Defined Spacer

In the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), the length and topology of the linker are critical. Researchers requiring an azetidine-based constrained core with a specific C1 spacer unit should procure 1-Fmoc-3-azetidine acetic acid instead of the more common Fmoc-azetidine-3-carboxylic acid. The latter lacks the methylene spacer, resulting in a shorter, less flexible linker that would alter the spatial relationship between the targeting moiety and the payload [2].

Solid-Phase Peptide Synthesis (SPPS) of Modified Glutamate Analogs

For projects synthesizing conformationally restricted analogs of glutamic acid, such as those targeting glutamate receptors (e.g., iGluRs, mGluRs, EAATs), this compound serves as a key intermediate [3]. The azetidine-3-acetic acid framework forms the core of compounds like trans-2-carboxyazetidine-3-acetic acid (t-CAA). Procuring the Fmoc-protected form is essential for its seamless, orthogonal incorporation into longer peptide sequences via standard Fmoc-SPPS protocols .

Technical Documentation Hub

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